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Compound of Interest

Compound Name: SR-8993

Cat. No.: B13437016

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-8993 is a potent and selective agonist of the Nociceptin/Orphanin FQ (NOP) receptor, a
promising target for the development of novel therapeutics for a variety of central nervous
system disorders. This document provides a comprehensive overview of the chemical structure
of SR-8993 and a detailed exploration of its plausible synthetic routes. While specific
proprietary synthesis protocols are not publicly available, this guide outlines a logical, multi-step
synthetic strategy based on established organometallic and heterocyclic chemistry principles.
This guide is intended to serve as a valuable resource for researchers and professionals
involved in the discovery and development of novel NOP receptor modulators.

Chemical Structure and Properties

SR-8993 is a small molecule with a complex heterocyclic core. Its systematic IUPAC name is 1-
[1-(Cyclooctylmethyl)-4-piperidinyl]-5-fluoro-2-((3R)-3-pyrrolidinyl)-1H-benzimidazole.

The key structural features of SR-8993 include:
» Abenzimidazole core, a common scaffold in medicinal chemistry.

o Afluoro substituent on the benzimidazole ring, which can modulate the compound's
physicochemical and pharmacokinetic properties.
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» Achiral pyrrolidine ring attached to the 2-position of the benzimidazole, indicating

stereospecificity in its interaction with the NOP receptor.

» A piperidine ring linked to the benzimidazole nitrogen.

e A cyclooctylmethyl group attached to the piperidine nitrogen, a bulky lipophilic group that

likely contributes to its binding affinity and selectivity.

Identifier Value
1-[1-(Cyclooctylmethyl)-4-piperidinyl]-5-fluoro-2-

UPAC Name ((:iR)(-3)-/pyrroli)(;inyl)-l)llj-bei:imidachle

CAS Number 1594121-16-0

Molecular Formula C25H37FN4

Molecular Weight 412.59 g/mol

Biological Activity

SR-8993 is a high-affinity agonist for the NOP receptor. The following table summarizes its in

vitro pharmacological data.

Parameter

Value Assay

EC50 for NOP Receptor

8.8 nM G-protein activation

Selectivity

>100-fold vs. y, 9, K opioid o
Receptor binding assays
receptors

Proposed Retrosynthetic Analysis and Synthesis

Pathway

While the precise, industrial-scale synthesis of SR-8993 is not publicly disclosed, a plausible

retrosynthetic analysis can be proposed based on its structure and common organic synthesis

reactions. This analysis breaks down the complex molecule into simpler, commercially

available or readily synthesizable starting materials.
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A logical disconnection approach suggests the following key bond formations:

e Disconnection 1 (C-N bond): The bond between the piperidine nitrogen and the
benzimidazole nitrogen.

e Disconnection 2 (C-N bond): The bond between the benzimidazole C2 carbon and the
pyrrolidine nitrogen.

e Disconnection 3 (C-N bond): The bond between the piperidine nitrogen and the
cyclooctylmethyl group.

Based on this analysis, a potential forward synthesis is outlined below.
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Reductive Amination
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Caption: Proposed multi-step synthesis workflow for SR-8993.
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Experimental Protocols (Representative)

The following are representative experimental protocols for the key transformations in the
proposed synthesis of SR-8993. These are generalized procedures and would require
optimization for the specific substrates involved.

Formation of the Benzimidazole Core (Condensation)

The formation of the 2-substituted benzimidazole core can be achieved through the
condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative.

General Protocol:

To a solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol,
polyphosphoric acid), add (R)-Boc-proline (1.1 eq).

e The reaction mixture is heated to reflux for several hours, and the progress is monitored by
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

e Upon completion, the reaction mixture is cooled to room temperature and the solvent is
removed under reduced pressure.

e The crude product is purified by column chromatography on silica gel to afford the desired 2-
((R)-1-Boc-pyrrolidin-3-yl)-5-fluoro-1H-benzimidazole.

N-Arylation of Piperidine (Buchwald-Hartwig Coupling)

The coupling of the benzimidazole nitrogen with the piperidine ring can be accomplished using
a palladium-catalyzed cross-coupling reaction.

General Protocol:

o To areaction vessel, add 2-((R)-1-Boc-pyrrolidin-3-yl)-5-fluoro-1H-benzimidazole (1.0 eq), 4-
aminopiperidine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine
ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CQO3, 2.0 eq).

e The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
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e Adry, degassed solvent (e.g., toluene or dioxane) is added, and the reaction mixture is
heated to 80-110 °C.

e The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room
temperature, diluted with an organic solvent, and filtered through a pad of celite.

e The filtrate is concentrated, and the crude product is purified by column chromatography to
yield 1-(piperidin-4-yl)-5-fluoro-2-((R)-1-Boc-pyrrolidin-3-yl)-1H-benzimidazole.

Reductive Amination

The final step involves the alkylation of the piperidine nitrogen with the cyclooctylmethyl group
via reductive amination.

General Protocol:

e To a solution of 1-(piperidin-4-yl)-5-fluoro-2-((R)-1-Boc-pyrrolidin-3-yl)-1H-benzimidazole (1.0
eq) and cyclooctanecarbaldehyde (1.2 eq) in a suitable solvent (e.g., dichloromethane or
dichloroethane), add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq).

o The reaction mixture is stirred at room temperature for several hours until the starting
material is consumed (monitored by TLC or LC-MS).

e The reaction is quenched by the addition of a saturated aqueous solution of sodium
bicarbonate.

e The aqueous layer is extracted with an organic solvent, and the combined organic layers are
dried over anhydrous sodium sulfate, filtered, and concentrated.

The crude product is purified by column chromatography to give SR-8993.

Signaling Pathway of NOP Receptor Agonists

SR-8993, as a NOP receptor agonist, modulates intracellular signaling cascades upon binding
to its G-protein coupled receptor (GPCR). The activation of the NOP receptor primarily leads to
the inhibition of adenylyl cyclase and the modulation of ion channel activity.
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Caption: Simplified signaling pathway of NOP receptor activation by SR-8993.

Conclusion

SR-8993 is a structurally complex and pharmacologically significant NOP receptor agonist. This
guide has provided a detailed overview of its chemical structure and a plausible, multi-step
synthetic pathway. The representative experimental protocols for key transformations offer a
foundation for the laboratory synthesis of SR-8993 and its analogs. The elucidation of its
signaling pathway provides context for its mechanism of action. This information is intended to
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empower researchers and drug development professionals in their efforts to design and
synthesize the next generation of NOP receptor-targeted therapeutics. Further research into
the specific synthetic details and structure-activity relationships of SR-8993 and related
compounds will be crucial for advancing this promising area of medicinal chemistry.

 To cite this document: BenchChem. [SR-8993: A Technical Guide to its Chemical Structure
and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13437016#chemical-structure-and-synthesis-of-sr-
8993]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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